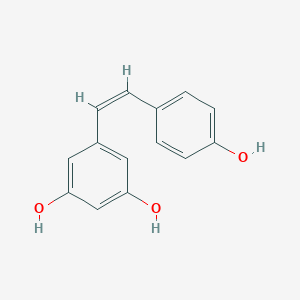

Cis-Resveratrol

描述

属性

IUPAC Name |

5-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032002 | |

| Record name | (Z)-Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61434-67-1 | |

| Record name | cis-Resveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61434-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61434-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESVERATROL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUA0K06FSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 174 °C | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

cis-resveratrol discovery and isolation history

An In-depth Technical Guide to the Discovery and Isolation of cis-Resveratrol

Introduction

Resveratrol (3,5,4'-trihydroxystilbene), a naturally occurring polyphenolic compound, has garnered significant attention from the scientific community for its wide range of potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties.[1][2] It exists primarily in two geometric isomeric forms: trans-resveratrol and this compound.[3] The trans-isomer is the more stable and biologically active form, found abundantly in nature in sources like grape skins, peanuts, and blueberries.[4][5]

This technical guide focuses on the less abundant isomer, this compound. While often overshadowed by its trans-counterpart, understanding the history of its discovery, isolation, and synthesis is crucial for comprehensive research and development. This compound is most notably formed through the isomerization of the trans-form, a process often induced by ultraviolet (UV) radiation.[3][6] This document provides a detailed overview of the historical context, isolation and synthesis protocols, quantitative data, and the biochemical pathways associated with this compound for researchers, scientists, and drug development professionals.

Discovery and Natural Occurrence

The journey of resveratrol research began with the "French Paradox"—the observation of low coronary heart disease rates in the French population despite a high-fat diet.[7] This phenomenon was partly attributed to the consumption of red wine, a significant source of resveratrol.[7] Initially, research focused on the predominant trans-isomer.

The discovery of this compound came with the advancement of analytical techniques that could separate and identify different isomeric forms. Scientists observed that while fresh grapes contain almost exclusively trans-resveratrol, processed products like wine contain both isomers.[5][8] It was established that the presence of this compound is primarily a result of the photoisomerization of the trans-isomer when exposed to UV light during grape cultivation or the winemaking process.[3][9] While not a primary natural constituent in most plants, its formation under specific conditions makes it a relevant compound in dietary sources derived from resveratrol-containing plants.[2]

Formation, Isolation, and Synthesis

The acquisition of pure this compound for research has followed three main pathways: extraction from natural sources (where it is a minor component), isomerization from the more abundant trans-isomer, and direct chemical synthesis.

Isomerization from trans-Resveratrol

The most common method for producing this compound is through the UV irradiation of a trans-resveratrol solution. The trans- form readily undergoes photoisomerization to the cis-form when exposed to UV light, typically at wavelengths of 254 nm or 365 nm.[6] This process can lead to an equilibrium mixture of the two isomers.[10] Further UV exposure can lead to the degradation of this compound into a fluorescent molecule named resveratrone.[3][6]

Caption: Photoisomerization pathway of trans-resveratrol to this compound.

Chemical Synthesis

The stilbene backbone of resveratrol has been constructed through various organic synthesis methods, including the Perkin condensation, Wittig reaction, and Heck reaction.[11][12] These methods can be adapted to favor the formation of either the cis or trans isomer. A specific laboratory-scale synthesis for this compound has been reported, involving multiple steps starting from commercially available precursors.[11]

Caption: Workflow for the chemical synthesis of this compound.

Isolation from Natural Sources

While natural sources are rich in trans-resveratrol, isolating the cis-isomer directly is challenging due to its low concentrations. Extraction methods from plants like Polygonum cuspidatum or grape waste typically involve solvents like ethanol.[13][14] The resulting extract contains a mixture of compounds, with trans-resveratrol being the major stilbenoid. Purification techniques like high-performance liquid chromatography (HPLC) are then required to separate the cis- and trans-isomers.[14]

Quantitative Data Summary

The following tables summarize key quantitative data comparing cis- and trans-resveratrol.

Table 1: Physicochemical Properties of Resveratrol Isomers

| Property | This compound | trans-Resveratrol | Reference(s) |

| Molar Mass | 228.24 g/mol | 228.24 g/mol | [8] |

| Molecular Formula | C₁₄H₁₂O₃ | C₁₄H₁₂O₃ | [8] |

| UV Absorbance Maxima | ~280-295 nm | ~305-320 nm | [10] |

| Stability | Less stable, sensitive to UV light and pH > 7.43 | More stable | [6][7][15] |

Table 2: Concentration of Resveratrol in Red Wines

| Isomer | Concentration Range | Average Concentration | Reference(s) |

| trans-Resveratrol | Not Detected - 14.3 mg/L | 1.9 ± 1.7 mg/L | [3] |

| This compound | Follows the same trend as trans-resveratrol | Not explicitly averaged | [3] |

Table 3: Example Yields from Resveratrol Extraction

| Source Material | Extraction Method | Yield | Target Compound | Reference(s) |

| Polygonum cuspidatum | Reflux extraction, hydrolysis, liquid-liquid extraction | Final product purity > 73.8% | Resveratrol (mixture) | [13] |

| Grape Residues | 80% Ethanol Extraction, Column Chromatography | 9 g from 600 g of residues | Resveratrol (mixture) | [14] |

| Peanut Roots | Deep eutectic solvent extraction | 89.46% extraction efficiency | Resveratrol (mixture) | [16] |

Detailed Experimental Protocols

Protocol 1: Photoisomerization of trans- to this compound

Objective: To generate this compound from a pure sample of trans-resveratrol.

Methodology:

-

Solution Preparation: Prepare a solution of trans-resveratrol (e.g., 25-100 mg/L) in a solvent mixture such as ethanol/water. The choice of solvent can influence isomerization and degradation rates.[7]

-

UV Exposure: Place the solution in a quartz cuvette or a UV-transparent vessel. Expose the solution to a UV light source (e.g., a UV lamp emitting at 254 nm or 365 nm).[6]

-

Monitoring: Monitor the isomerization process over time using HPLC with a photodiode array (PDA) detector. The formation of this compound can be observed by the appearance of a new peak at a different retention time and with a characteristic UV spectrum (~288 nm).[6][7]

-

Equilibrium: Continue exposure until the ratio of cis- to trans-resveratrol reaches a photostationary state or until the desired yield of the cis-isomer is achieved. Note that prolonged exposure can lead to degradation.[3]

-

Purification (Optional): If a pure sample of this compound is required, preparative HPLC can be used to separate it from the remaining trans-resveratrol.

Protocol 2: Chemical Synthesis of this compound

Objective: To synthesize this compound from chemical precursors. (Based on the method described by Guidechem[11])

Methodology:

-

Step 1: Synthesis of Intermediate (V):

-

Dissolve metallic sodium (0.47g) in absolute ethanol (10mL).

-

Add 3,5-dimethoxybenzaldehyde (1.66g).

-

Separately, dissolve p-methoxyphenylacetonitrile (1.47g) in ethanol (10mL) and add it to the reaction mixture.

-

Reflux the mixture at 75°C for 12 hours.

-

Cool the solution to precipitate light yellow crystals of the intermediate compound. Recrystallize with ethanol.

-

-

Step 2: Reduction to Intermediate (VII):

-

The intermediate from Step 1 is reduced to form the stilbene backbone. (Note: The specific reducing agent and conditions were not fully detailed in the source but would typically involve reagents like sodium borohydride).

-

-

Step 3: Demethylation to this compound:

-

Dissolve the intermediate from Step 2 (2.70g) in dichloromethane (CH₂Cl₂) (40mL) in a three-neck flask and cool in an ice water bath.

-

Slowly add a solution of boron tribromide (BBr₃) (8mL) dropwise.

-

Stir the mixture at room temperature for 12 hours.

-

Quench the reaction by adding a large amount of water.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Recrystallize the final product to obtain white crystals of this compound.

-

Protocol 3: Analytical Separation of Resveratrol Isomers by HPLC

Objective: To separate and quantify cis- and trans-resveratrol in a sample.

Methodology:

-

Chromatographic System: A reverse-phase HPLC system with a C18 column and a PDA or UV detector.

-

Mobile Phase: A gradient or isocratic mobile phase is used. A common system is a mixture of an aqueous component (e.g., 10 mM ammonium formate, pH 4) and an organic solvent (e.g., acetonitrile). A typical ratio is 70/30 (v/v).[6]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm filter before injection.

-

Injection and Elution: Inject the sample onto the column. The trans-isomer, being more planar and less polar, typically has a longer retention time than the more compact cis-isomer.

-

Detection: Monitor the elution at the respective absorbance maxima for each isomer (e.g., ~306 nm for trans and ~288 nm for cis).

-

Quantification: Create a calibration curve using pure standards of both isomers to quantify their concentrations in the unknown sample.

Caption: Experimental workflow for HPLC analysis of resveratrol isomers.

Signaling Pathways and Biological Activity

Resveratrol is known to modulate numerous intracellular signaling pathways, contributing to its observed biological effects. It is a well-known activator of SIRT1, a histone deacetylase linked to lifespan extension, and Nrf2, a key regulator of the antioxidant response.[1] Conversely, it inhibits various targets including cyclooxygenase (COX), lipoxygenase (LOX), and the NF-κB signaling pathway, which are central to inflammatory processes.[1][9]

While much of the research has been conducted on trans-resveratrol, studies comparing the two isomers have revealed both similarities and differences in their biological efficacy. In many cases, the trans-isomer appears more potent.[15][17] However, one study interestingly found that cis- and trans-resveratrol exert opposite effects on tyrosyl-tRNA synthetase-regulated poly-ADP-ribose polymerase (PARP)1 activation, where the cis-isomer induces a protective stress response that is inhibited by the trans-isomer.[17] This highlights the critical need to study both isomers to fully understand the biological actions of resveratrol.

Caption: Key signaling pathways modulated by resveratrol isomers.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Resveratrol - Wikipedia [en.wikipedia.org]

- 4. foliuslabs.com [foliuslabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and this compound in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Trans-, cis-, and dihydro-resveratrol: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. researchgate.net [researchgate.net]

- 14. medicopublication.com [medicopublication.com]

- 15. rescence.com [rescence.com]

- 16. Resveratrol: Its Path from Isolation to Therapeutic Action in Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Fundamental Differences Between Cis- and Trans-Resveratrol

Executive Summary: Resveratrol, a naturally occurring stilbenoid, exists as two primary geometric isomers: trans-resveratrol and cis-resveratrol. While trans-resveratrol has been the subject of extensive research for its potential therapeutic benefits, the biological relevance of this compound is increasingly being recognized. This document provides a detailed comparison of the two isomers, focusing on their fundamental physicochemical properties, pharmacokinetic profiles, and differential biological activities. Key distinctions in stability, protein binding, and modulation of critical signaling pathways are elucidated. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of these two molecules to inform future research and therapeutic development.

Physicochemical and Structural Differences

The primary distinction between trans- and this compound lies in the spatial arrangement of their functional groups around the central carbon-carbon double bond.[1] In trans-resveratrol, the phenolic rings are on opposite sides of the double bond, resulting in a more planar and stable conformation.[2][3] Conversely, in this compound, the rings are on the same side, leading to a non-planar structure.[2] This structural variance is the root of their differing properties.

Stability and Isomerization

Trans-resveratrol is the more stable and predominant natural form.[4][5] It can be converted to the cis-isomer through exposure to ultraviolet (UV) radiation (e.g., 254 nm or 366 nm), sunlight, or high pH conditions.[6][7][8] This photoisomerization is a critical consideration for experimental design and formulation, as unintended conversion can lead to confounding results.[6][9] Powdered trans-resveratrol is stable under accelerated conditions (40°C, 75% humidity), but its stability in solution decreases at higher pH levels.[6][7] The binding to transport proteins, such as human serum albumin, has been shown to protect trans-resveratrol from photoisomerization, enhancing its stability.[10]

Solubility and Physicochemical Parameters

Both isomers are fat-soluble compounds with low water solubility.[4][11] However, they are soluble in organic solvents like ethanol and DMSO.[4][6] While they share comparable lipophilicity, the structural differences influence their interaction with their environment.[11][12]

| Property | trans-Resveratrol | This compound | Citation |

| Structure | Planar, phenolic rings on opposite sides of the double bond. | Non-planar, phenolic rings on the same side of the double bond. | [1][2] |

| Molar Mass | 228.247 g·mol−1 | 228.247 g·mol−1 | [6] |

| Melting Point | 261 to 263 °C | Less stable, data less common. | [6] |

| Solubility in Water | ~0.03 g/L | Data less common, but generally low. | [6] |

| Solubility in Ethanol | ~50 g/L | Soluble, specific value less common. | [6] |

| UV-vis (λmax) in Water | 304 nm | 286 nm | [6] |

| Stability | More stable isomer. Isomerizes to cis-form upon UV or high pH exposure. | Less stable isomer. Can be formed from trans-isomerization. | [6][7][11] |

Pharmacokinetics and Bioavailability

The distinct structures of the isomers also affect their absorption, metabolism, and interaction with plasma proteins.

Metabolism and Bioavailability

While both isomers are absorbed, they undergo rapid and extensive metabolism, primarily through glucuronidation and sulfation in the liver and intestines.[5] This leads to low bioavailability of the parent compounds. Notably, the glucuronidation of the cis-form is reported to be 5 to 10 times faster than that of the trans-form, suggesting a lower bioavailability for this compound.[5]

Protein Binding

Resveratrol is largely bound to serum proteins, particularly albumin.[13] This binding influences its transport and stability in circulation. Studies indicate that human serum albumin can stabilize the biologically effective trans-form.[10][13] Infrared difference spectroscopy suggests that the trans-cis isomerization of resveratrol induces changes in the peptide backbone of bovine serum albumin (BSA), confirming a direct interaction and highlighting a difference in binding between the two isomers.[13]

| Parameter | trans-Resveratrol | This compound | Citation |

| Metabolism | Undergoes extensive sulfation and glucuronidation. | Undergoes extensive sulfation and glucuronidation. | [5] |

| Rate of Glucuronidation | Slower relative to the cis-isomer. | 5-10 times faster than the trans-isomer. | [5] |

| Bioavailability | Generally low, but higher than the cis-isomer. | Lower due to faster metabolism. | [5] |

| Binding to Albumin | Binds to serum albumin, which enhances its stability. | Binds to serum albumin, but may induce different conformational changes. | [10][13] |

| Estrogen Receptor α Affinity | Shows higher affinity than the cis-isomer. | Lower affinity than the trans-isomer. | [5] |

Differential Biological Activities

While trans-resveratrol is generally considered the more biologically active isomer, this compound also exhibits significant, and sometimes distinct, biological effects.[2][14]

Antiproliferative and Cytotoxic Effects

In cancer research, trans-resveratrol has consistently been shown to be a more potent antiproliferative and cytotoxic agent across various human cancer cell lines, including hepatocellular, colon, pancreatic, and renal carcinomas.[9] In most tested cell lines, the inhibitory efficiency of 100 µM trans-resveratrol was approximately double that of 100 µM this compound.[9] For instance, trans-resveratrol was more effective at reducing cell viability, with reductions of up to 75% in HepG2 cells, compared to a 50% reduction by the cis-isomer.[9]

Cardiovascular Effects

In the context of vascular function, the isomers show divergent effects. Trans-resveratrol can induce a transient contraction in rat tail artery rings before causing sustained relaxation.[15] In stark contrast, this compound produces a significantly greater relaxation response without the initial contractile effect, suggesting potential clinical benefits over the trans-isomer in certain cardiovascular applications.[15]

Neuroprotective Effects

The isomers exhibit opposing effects in the context of neurodegeneration. This compound has been found to provide neuroprotection in a tyrosyl-tRNA synthetase (TyrRS)-dependent manner by facilitating DNA repair.[16] Conversely, trans-resveratrol can inhibit this same DNA repair pathway and induce neurodegeneration in rat cortical neurons.[16]

Anti-inflammatory Activity

Both isomers possess anti-inflammatory properties, but they can act through different mechanisms. This compound has been shown to inhibit both canonical and non-canonical inflammasomes in macrophages, reducing the secretion of the pro-inflammatory cytokine IL-1β.[17][18] It also downregulates cyclooxygenase-2 (COX-2) expression and prostaglandin E2 production.[17] Furthermore, this compound can modulate the NF-κB signaling pathway, down-regulating various pro-inflammatory cytokines and chemokines.[18][19]

| Biological Activity | trans-Resveratrol | This compound | Citation |

| Antiproliferative | Generally more potent. | Active, but typically less potent than the trans-isomer. | [9][20] |

| Vascular Relaxation | Causes relaxation, but may be preceded by transient contraction. | Produces a greater relaxation response without initial contraction. | [15] |

| Neuroprotection | Can induce neurodegeneration by inhibiting TyrRS-dependent DNA repair. | Provides neuroprotection by facilitating TyrRS-dependent DNA repair. | [16] |

| Anti-inflammatory | Anti-inflammatory properties are well-documented. | Potent anti-inflammatory effects via inhibition of inflammasomes and NF-κB. | [17][18] |

| Antioxidant | More efficient in protecting keratinocytes from oxidative damage. | Possesses antioxidant activity, but may be less potent than the trans-isomer. | [1][11] |

Differential Modulation of Signaling Pathways

The distinct biological outcomes of cis- and trans-resveratrol can be traced to their differential interactions with key intracellular signaling pathways.

The TyrRS-PARP1 Axis

A critical finding reveals that the two isomers have opposite effects on the interaction between tyrosyl-tRNA synthetase (TyrRS) and poly-ADP-ribose polymerase 1 (PARP1), a key regulator of the cellular NAD+-dependent stress response.[18] this compound promotes the TyrRS-PARP1 interaction, leading to PARP1 activation and a protective stress response.[18] In contrast, trans-resveratrol inhibits this interaction, which can block this protective pathway.[18] This provides a molecular basis for their opposing neuroprotective effects.

Caption: Differential regulation of the TyrRS-PARP1 signaling pathway by resveratrol isomers.

Inflammasome and NF-κB Signaling

This compound demonstrates potent anti-inflammatory activity by targeting inflammasomes and the NF-κB pathway. It inhibits the transcription and activation of caspase-1 and caspase-4, which are central to inflammasome function.[17] It also modulates the NF-κB pathway by down-regulating key components like p105 and up-regulating the inhibitor IκBα, leading to a broad suppression of pro-inflammatory genes.[19]

Caption: this compound inhibits key inflammatory signaling pathways.

Experimental Protocols

Protocol: Separation and Quantification of cis- and trans-Resveratrol by HPLC

This protocol outlines a general method for the simultaneous determination of resveratrol isomers in a sample, such as wine or a cell culture extract, using High-Performance Liquid Chromatography (HPLC) with diode array detection (DAD).[21][22]

1. Sample Preparation: a. For liquid samples (e.g., wine), filter through a 0.45 µm syringe filter prior to injection. No further purification is typically required.[21] b. For biological extracts, perform a liquid-liquid or solid-phase extraction to isolate polyphenolic compounds. Evaporate the solvent and reconstitute the residue in the mobile phase.

2. Isomerization (for Standard Preparation): a. To obtain a this compound standard, expose a solution of trans-resveratrol in a quartz cuvette to UV light (366 nm) until a photostationary state is reached (typically monitored by HPLC).

3. HPLC-DAD System and Conditions: a. Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase: A gradient elution is typically used. For example:

- Solvent A: Water with 0.1% formic acid.

- Solvent B: Acetonitrile with 0.1% formic acid.

- Gradient: Start with 5% B, ramp to 50% B over 20 minutes, hold for 5 minutes, then return to initial conditions. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Column Temperature: 25-30 °C. f. Detection: Diode Array Detector. Monitor at 306 nm for trans-resveratrol and 286 nm for this compound.[6] Acquire full spectra to confirm peak identity.

4. Quantification: a. Prepare a series of calibration standards for both trans- and this compound of known concentrations. b. Generate a calibration curve by plotting peak area against concentration for each isomer. c. Quantify the isomers in the sample by comparing their peak areas to the calibration curve.

Caption: A generalized workflow for the separation and quantification of resveratrol isomers via HPLC.

Protocol: Comparative Analysis of Cytotoxicity using a CellTiter-Blue® Assay

This method assesses the dose-dependent cytotoxic effects of cis- and trans-resveratrol on a human cancer cell line.[9]

1. Cell Culture: a. Culture a human cancer cell line (e.g., HepG2 hepatocellular carcinoma) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding: a. Harvest cells using trypsin and perform a cell count. b. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL. c. Allow cells to adhere for 24 hours.

3. Compound Treatment: a. Prepare stock solutions of cis- and trans-resveratrol in DMSO. Protect the this compound stock from light. b. Prepare serial dilutions of each isomer in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells. c. Include "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO) wells. d. Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. e. Incubate the plate for 72 hours.

4. Viability Assessment (CellTiter-Blue® Assay): a. Add 20 µL of CellTiter-Blue® Reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the fluorescence at 560Ex/590Em using a plate reader.

5. Data Analysis: a. Subtract the background fluorescence (from a "no-cell" control well). b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control ("% Viability"). c. Plot % Viability versus log[concentration] for each isomer and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The fundamental differences between cis- and trans-resveratrol extend from basic physicochemical properties to complex interactions with cellular machinery. While trans-resveratrol is more stable and often exhibits greater potency in antiproliferative assays, this compound possesses unique and potent biological activities, particularly in the realms of inflammation and neuroprotection, that warrant further investigation.[9][16][17] The opposing effects of the isomers on the TyrRS-PARP1 signaling axis highlight the critical importance of studying them as distinct molecular entities.[18]

For drug development professionals, understanding the instability of the trans-isomer and its potential conversion to the cis-form is crucial for formulation and delivery. Furthermore, the distinct biological profiles suggest that the cis-isomer, long considered a minor component, may hold therapeutic promise in its own right, particularly for inflammatory or neurodegenerative disorders. Future research should focus on elucidating the complete signaling profiles of this compound and conducting in vivo studies to validate its therapeutic potential.

References

- 1. foliuslabs.com [foliuslabs.com]

- 2. rescence.com [rescence.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resveratrol - Wikipedia [en.wikipedia.org]

- 7. Resveratrol in Cancer Patients: From Bench to Bedside [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Stability of trans-resveratrol associated with transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]

- 13. Compared Binding Properties between Resveratrol and Other Polyphenols to Plasmatic Albumin: Consequences for the Health Protecting Effect of Dietary Plant Microcomponents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wellnesspulse.com [wellnesspulse.com]

- 15. Effects of trans‐ versus cis‐resveratrol on adrenergic contractions of the rat tail artery and role of endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound produces anti-inflammatory effects by inhibiting canonical and non-canonical inflammasomes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Towards resolving the enigma of the dichotomy of resveratrol: cis- and trans-resveratrol have opposite effects on TyrRS-regulated PARP1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of this compound on genes involved in nuclear factor kappa B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Trans-, cis-, and dihydro-resveratrol: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Simple and rapid method for cis- and trans-resveratrol and piceid isomers determination in wine by high-performance liquid chromatography using chromolith columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparative Evaluation of Four Methods for Assay of cis- and trans-Resveratrol | American Journal of Enology and Viticulture [ajevonline.org]

An In-depth Technical Guide on Cis-Resveratrol as a Phytoalexin in Response to Plant Stress

Audience: Researchers, scientists, and drug development professionals.

Abstract: Resveratrol, a stilbenoid phytoalexin, is a key component of the plant defense mechanism, synthesized in response to a variety of biotic and abiotic stressors.[1] It exists in two primary isomeric forms, trans-resveratrol and cis-resveratrol, with the trans-isomer being the predominant form synthesized by plants.[2] The subsequent photoisomerization to this compound, often triggered by UV radiation, adds another layer to its biological activity.[3] This technical guide provides a comprehensive overview of the biosynthesis of this compound, the intricate signaling pathways that regulate its production under stress, quantitative data on its induction, and detailed experimental protocols for its analysis. The objective is to furnish researchers and drug development professionals with a thorough understanding of this compound's role as a stress-responsive phytoalexin.

Biosynthesis of Resveratrol and its Isomerization

The production of resveratrol in plants is a well-defined process originating from the phenylpropanoid pathway. This pathway funnels precursors from primary metabolism into the synthesis of a wide array of secondary metabolites, including stilbenes.

1.1. The Phenylpropanoid Pathway to trans-Resveratrol

The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts it into p-coumaroyl-CoA, a critical intermediate. The key enzymes involved in this upstream process are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[4]

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[4]

-

4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to produce p-coumaroyl-CoA.[4]

The final and committing step in resveratrol synthesis is catalyzed by Stilbene Synthase (STS) . This enzyme orchestrates a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form trans-resveratrol.[5] STS is a pivotal regulatory point, competing with Chalcone Synthase (CHS), which uses the same substrates to produce flavonoids.[6] Under stress conditions, the expression and activity of STS are significantly upregulated, diverting substrate flow towards phytoalexin production.[6]

1.2. Isomerization to this compound

While plants primarily synthesize the trans-isomer, the cis-form is often detected in plant tissues, particularly those exposed to sunlight.[3] The conversion from trans- to this compound is a non-enzymatic photoisomerization reaction driven by ultraviolet (UV) radiation.[1] This transformation is significant, as both isomers exhibit distinct biological activities, although the trans-isomer is generally considered the more biologically active form.[2]

Signaling Pathways in Stress-Induced Resveratrol Production

Plants perceive environmental stress signals and translate them into a coordinated defense response, which includes the synthesis of phytoalexins like resveratrol. This process is mediated by a complex network of signaling molecules.

Upon exposure to stressors such as fungal elicitors, UV radiation, or ozone, plants initiate a signaling cascade.[7][8] This often begins with the generation of reactive oxygen species (ROS) and an influx of calcium ions (Ca²⁺) into the cytoplasm. These early signals activate downstream pathways involving phytohormones like salicylic acid (SA), jasmonic acid (JA), and ethylene.[4][9]

Calcium signals are perceived by sensor proteins such as Calcineurin B-like proteins (CBLs) which, in turn, interact with CBL-interacting protein kinases (CIPKs) to regulate gene expression.[10] The phytohormone pathways also lead to the activation of specific transcription factors. Notably, WRKY and MYB family transcription factors have been identified as key regulators that bind to the promoter regions of STS genes, thereby activating their transcription.[6][11] This transcriptional activation is a critical control point, ensuring that resveratrol synthesis is rapidly induced when the plant is under attack.[12]

References

- 1. Resveratrol - Wikipedia [en.wikipedia.org]

- 2. Synthetic Biology-Driven Microbial Production of Resveratrol: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. An Overview of Stress-Induced Resveratrol Synthesis in Grapes: Perspectives for Resveratrol-Enriched Grape Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Stilbene Synthase Family in Arachis: A Genome-Wide Study and Functional Characterization in Response to Stress | MDPI [mdpi.com]

- 7. Frontiers | Resveratrol Oligomers, Plant-Produced Natural Products With Anti-virulence and Plant Immune-Priming Roles [frontiersin.org]

- 8. The effects of ozone on antioxidant responses in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. maxapress.com [maxapress.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of cis-Resveratrol

Introduction

Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring stilbenoid with two geometric isomers: trans-resveratrol and cis-resveratrol. While the trans-isomer is more stable and abundant in nature, both forms exhibit significant biological activities, making them of great interest to researchers in fields such as pharmacology, medicine, and materials science.[1][2] this compound, in particular, has demonstrated distinct antioxidant and biological properties.[2] The synthesis of this compound in a laboratory setting is crucial for its detailed study and for the development of new therapeutic agents.

This document provides detailed protocols for two primary methods of obtaining this compound: the photochemical isomerization of trans-resveratrol and a de novo chemical synthesis via the Wittig reaction.

Method 1: Synthesis of this compound via Photoisomerization

The most direct and common laboratory method to produce this compound is through the UV irradiation of a solution of the more stable trans-isomer.[3][4] This process induces a reversible isomerization, leading to a photostationary state containing a mixture of both isomers, from which the cis form can be isolated. The molar yield of this compound from this method can reach approximately 60%.[5]

Experimental Protocol

-

Solution Preparation:

-

Accurately weigh a known quantity of trans-resveratrol (commercially available, >99% purity).

-

Dissolve the trans-resveratrol in a suitable solvent. Ethanol or methanol are commonly used due to good solubility.[6] The concentration should be low enough to ensure complete dissolution and prevent self-quenching during irradiation. A starting concentration in the range of 10-50 µg/mL is recommended.

-

Prepare the solution in a quartz vessel or a UV-transparent container to allow for efficient irradiation.

-

-

UV Irradiation:

-

Place the solution under a UV lamp. Common wavelengths used for isomerization are 254 nm or 365 nm.[7]

-

Irradiate the solution with constant stirring. The time required for maximum conversion depends on the lamp intensity, concentration, and solvent. It is recommended to monitor the reaction progress by taking aliquots at different time points (e.g., every 15-30 minutes).

-

The conversion can be monitored using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. trans-Resveratrol and this compound have distinct retention times and UV absorbance maxima (approx. 306 nm for trans and 286 nm for cis).[8][9]

-

Continue irradiation until the ratio of cis- to trans-resveratrol reaches a plateau. Prolonged exposure can lead to degradation products like resveratrone.[5][7]

-

-

Purification:

-

Once the desired conversion is achieved, evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C) to avoid thermal degradation.

-

The resulting residue, a mixture of cis- and trans-isomers, must be purified. Preparative HPLC or column chromatography on silica gel are effective methods.[10][11]

-

For column chromatography, a solvent system such as a hexane/ethyl acetate or dichloromethane/methanol gradient can be used to separate the two isomers. The polarity of this compound is slightly different from the trans-isomer, allowing for separation.

-

Collect the fractions containing pure this compound, identified by analytical HPLC or TLC.

-

-

Characterization and Storage:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.

-

This compound is less stable than the trans-isomer and is sensitive to light and heat.[1] Store the purified compound as a solid or in solution at low temperatures (e.g., -20°C or -80°C) in the dark, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Workflow Diagram

Method 2: Synthesis of this compound via Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis and can be adapted to produce stilbene derivatives like resveratrol.[12][13] This method builds the molecule from smaller precursors, typically a phosphonium ylide and an aldehyde. It often results in a mixture of E (trans) and Z (cis) isomers, with the ratio depending on the specific reaction conditions and the nature of the ylide.[13]

Experimental Protocol

-

Synthesis of the Phosphonium Salt (e.g., 3,5-dihydroxybenzyltriphenylphosphonium bromide):

-

React 3,5-dihydroxybenzyl bromide with an equimolar amount of triphenylphosphine (PPh₃) in a dry, aprotic solvent like toluene or acetonitrile.

-

Heat the mixture under reflux for several hours under an inert atmosphere (e.g., nitrogen).

-

The phosphonium salt will precipitate out of the solution upon cooling.

-

Filter the solid, wash it with a non-polar solvent (e.g., diethyl ether) to remove unreacted PPh₃, and dry it under vacuum.

-

-

Wittig Reaction:

-

Suspend the synthesized phosphonium salt in a dry solvent such as tetrahydrofuran (THF) or methanol under an inert atmosphere.[13]

-

Cool the suspension in an ice bath.

-

Add a strong base (e.g., sodium methoxide, n-butyllithium, or potassium tert-butoxide) dropwise to deprotonate the phosphonium salt and form the corresponding ylide (a deeply colored solution).[13]

-

In a separate flask, dissolve 4-hydroxybenzaldehyde in the same dry solvent.

-

Slowly add the aldehyde solution to the ylide solution at low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (or overnight) until the reaction is complete (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated ammonium chloride solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product will contain a mixture of cis- and trans-resveratrol along with triphenylphosphine oxide, a major byproduct of the Wittig reaction.[13]

-

Purify the mixture using column chromatography as described in Method 1 to separate the cis-isomer from the trans-isomer and triphenylphosphine oxide.

-

-

Characterization and Storage:

-

Perform full characterization (NMR, MS, etc.) on the purified this compound.

-

Store the final product under the protective conditions outlined in Method 1.

-

Reaction Pathway Diagram

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis and characterization of this compound.

Table 1: Physicochemical and Spectroscopic Properties

| Property | This compound | trans-Resveratrol | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₃ | C₁₄H₁₂O₃ | [2] |

| Molecular Weight | 228.24 g/mol | 228.24 g/mol | [2] |

| Appearance | Off-white to yellow solid | White to off-white powder | [6] |

| UV λmax (in Ethanol) | ~286 nm | ~306 nm | [2][8] |

| Solubility (Ethanol) | ~50 mg/mL | ~65 mg/mL | [2][6] |

| Solubility (Water, pH 7.2) | < 0.1 mg/mL | ~0.03 mg/mL | [2][6] |

Table 2: Comparison of Synthesis Methods

| Parameter | Photoisomerization | Wittig Reaction | Reference(s) |

| Starting Materials | trans-Resveratrol | 3,5-Dihydroxybenzyl halide, PPh₃, 4-Hydroxybenzaldehyde | [5][13] |

| Key Reagents | UV Light Source | Strong base (e.g., NaOCH₃, n-BuLi) | [7][13] |

| Typical Yield | ~60% conversion to cis-isomer | 20-75% (isomer mixture) | [5][14] |

| Primary Byproducts | Photodegradation products (e.g., Resveratrone) | Triphenylphosphine oxide | [5][13] |

| Advantages | Simple, high conversion rate, readily available starting material | De novo synthesis, adaptable for analogs | [5][14] |

| Disadvantages | Requires purification from starting material, potential for photodegradation | Multi-step, requires inert conditions, byproduct removal | [7][13] |

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Resveratrol - Wikipedia [en.wikipedia.org]

- 4. Photoisomerization pathways of trans-resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photophysics of resveratrol derivatives for singlet oxygen formation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00840A [pubs.rsc.org]

- 6. libjournals.unca.edu [libjournals.unca.edu]

- 7. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and this compound in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and this compound in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicopublication.com [medicopublication.com]

- 11. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of cis-Resveratrol in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resveratrol, a naturally occurring polyphenol, exists in two isomeric forms: trans- and cis-resveratrol.[1][2] While the trans-isomer is the more stable and abundant form, the cis-isomer can be formed upon exposure of trans-resveratrol to UV light or sunlight.[1][2][3] Both isomers possess biological activities, making the accurate quantification of each form in biological matrices crucial for pharmacokinetic, metabolic, and efficacy studies.[2][4] This application note provides a detailed protocol for the quantification of this compound in biological samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Data Presentation

The following tables summarize key quantitative data from various validated HPLC methods for the analysis of resveratrol isomers in biological samples.

Table 1: Chromatographic Conditions and Performance for Resveratrol Isomer Quantification

| Parameter | Method 1[5] | Method 2[6] | Method 3[7][8] |

| Analyte(s) | cis- & trans-Resveratrol | cis- & trans-Resveratrol | trans-Resveratrol |

| Biological Matrix | Rat Plasma | Injectable Solution | Human Plasma |

| HPLC Column | Hypersil ODS2 C18 (250 x 4.6 mm, 5 µm) | Symmetry C18 | Phenomenex C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol and distilled water | Acetonitrile/Ammonium Formate (10 mM, pH 4) (30/70 v/v) | Methanol: Phosphate Buffer (pH 6.8) (63:37 v/v) |

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.0 mL/min |

| Detection Wavelength | 303 nm | Not specified, PDA detector used | 306 nm |

| Retention Time (cis) | 3.2 min | 3.9 min | Not Applicable |

| Retention Time (trans) | 4.3 min | 2.6 min | 3.94 min |

| Linearity Range (cis) | 0.134 - 13.4 µg/mL | Not specified | Not Applicable |

| Linearity Range (trans) | 0.066 - 6.64 µg/mL | 2.8 - 4.2 µg/mL | 0.010 - 6.4 µg/mL |

| LOD (cis) | Not specified | Not specified | Not Applicable |

| LOQ (cis) | Not specified | 0.176 µg/mL | Not Applicable |

| LOD (trans) | Not specified | 0.058 µg/mL | 0.006 µg/mL |

| LOQ (trans) | Not specified | 0.176 µg/mL | 0.008 µg/mL |

Table 2: Method Validation Parameters for Resveratrol Isomer Quantification

| Parameter | Method 1[5] | Method 2[7][8] |

| Analyte(s) | cis- & trans-Resveratrol | trans-Resveratrol |

| Biological Matrix | Rat Plasma | Human Plasma |

| Extraction Method | Liquid-Liquid Extraction (Acetonitrile) | Protein Precipitation |

| Recovery (cis) | > 85% | Not Applicable |

| Recovery (trans) | > 85% | 93 - 98% |

| Intra-day Precision (%RSD) (cis) | 1.13 - 6.57% | Not Applicable |

| Inter-day Precision (%RSD) (cis) | 1.93 - 3.72% | Not Applicable |

| Intra-day Precision (%RSD) (trans) | 0.77 - 6.97% | 0.46 - 1.02% |

| Inter-day Precision (%RSD) (trans) | 2.37 - 6.95% | 0.63 - 2.12% |

| Stability | Stable for 30 days at -20°C | Stable for 15 days at -20°C |

Experimental Protocols

This protocol provides a general methodology for the extraction and quantification of this compound in plasma. It is recommended to optimize and validate the method for specific laboratory conditions and biological matrices.

1. Materials and Reagents

-

This compound and trans-Resveratrol analytical standards

-

Internal Standard (IS), e.g., Caffeine[5]

-

HPLC-grade methanol, acetonitrile, and water

-

Orthophosphoric acid or ammonium formate for pH adjustment

-

Human or animal plasma (heparinized)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

2. Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of this compound, trans-resveratrol, and the internal standard (e.g., 1 mg/mL) in methanol. Store at -20°C, protected from light. trans-Resveratrol is susceptible to photoisomerization to the cis-form.[3]

-

Working Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

3. Sample Preparation (Liquid-Liquid Extraction) [5][9]

-

Thaw frozen plasma samples on ice.

-

To 200 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 1.8 mL of methyl tert-butyl ether (MTBE) as the extraction solvent and vortex for 5 minutes.[9]

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-UV Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][7]

-

Mobile Phase: A mixture of an aqueous component (e.g., 10 mM ammonium formate, pH 4) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is a 70:30 (v/v) ratio of aqueous to organic phase.[6]

-

Injection Volume: 20-50 µL[7]

-

Column Temperature: Ambient or controlled at 30°C[1]

-

UV Detection: 303 nm for simultaneous detection of both isomers, as this wavelength provides a good response for both cis- and trans-resveratrol.[5]

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be >0.99.

-

Quantify the concentration of this compound in the unknown samples using the regression equation.

Mandatory Visualizations

Caption: Workflow for this compound Quantification.

Caption: Relationship between Resveratrol Isomers.

This application note provides a comprehensive guide for the quantification of this compound in biological samples using HPLC. The detailed protocol and summarized data from various studies offer a solid foundation for researchers to develop and validate their own methods for analyzing resveratrol isomers. The provided workflows visually represent the key steps in the analytical process and the relationship between the two isomers, aiding in the design and interpretation of pharmacokinetic and pharmacodynamic studies. The stability of resveratrol, particularly the light-induced isomerization of the trans- to the cis-form, is a critical factor to control during sample handling and analysis to ensure accurate quantification.[3]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method Validation for the One-Month Stability Study of trans–Resveratrol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereospecific determination of cis- and trans-resveratrol in rat plasma by HPLC: Application to pharmacokinetic studies - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

Application Notes and Protocols for cis-Resveratrol in Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resveratrol, a naturally occurring polyphenol, exists as two isomers: trans-resveratrol and cis-resveratrol. While trans-resveratrol has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer effects, the cis-isomer is less characterized.[1] These application notes provide a guide for the experimental design of cell culture studies investigating the effects of this compound. Special consideration should be given to the stability of this compound, as it is sensitive to light and pH.[2]

Data Presentation

The following tables summarize quantitative data on the effects of this compound in various cancer cell lines. It is important to note that trans-resveratrol generally exhibits greater cytotoxic and anti-proliferative activity than this compound.[3][4]

Table 1: Comparative Cell Viability of cis- and trans-Resveratrol in Human Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration | % Viability Reduction (this compound) | % Viability Reduction (trans-Resveratrol) | Reference |

| HepG2 | Hepatocellular Carcinoma | 100 | 72h | ~50% | ~75% | [3] |

| HCT-116 | Colon Carcinoma | 100 | 72h | Lower than trans-resveratrol | More potent than this compound | [4] |

| Capan-2 | Pancreatic Carcinoma | 100 | 72h | Similar to trans-resveratrol | Similar to this compound | [3] |

| MiaPaCa-2 | Pancreatic Carcinoma | 100 | 72h | Lower than trans-resveratrol | Higher than this compound | [3] |

| SN12C | Renal Cell Carcinoma | 100 | 72h | ~20% | Higher than this compound | [3] |

Table 2: IC50 Values of Resveratrol in Human Cancer Cell Lines

| Cell Line | Cancer Type | Resveratrol Isomer | IC50 (µM) | Treatment Duration | Reference |

| MCF7 | Breast Cancer | Not Specified | ~70-150 | 48h | [5] |

| SW480 | Colon Cancer | Not Specified | ~70-150 | 48h | [5] |

| HCE7 | Colon Cancer | Not Specified | ~70-150 | 48h | [5] |

| Seg-1 | Esophageal Cancer | Not Specified | ~70-150 | 48h | [5] |

| HL60 | Leukemia | Not Specified | ~70-150 | 48h | [5] |

| MDA-MB-231 | Breast Cancer | Not Specified | 144 | 24h | [6] |

Note: The IC50 values in Table 2 are for resveratrol, with the specific isomer not always indicated in the source material. These values can serve as a starting point for determining the effective concentration range for this compound, which is generally less potent than the trans-isomer.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sensitive to light and can isomerize to the trans form. Therefore, all steps should be performed with protection from light.

-

Reagents and Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protecting microcentrifuge tubes

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

-

Vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

-

Reagents and Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization solution

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Western Blot Analysis

This protocol is for analyzing the expression of specific proteins in cells treated with this compound.

-

Reagents and Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates or larger culture dishes and treat with the desired concentrations of this compound for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Gene Expression Analysis (Real-Time PCR)

This protocol is for quantifying the expression of target genes in cells treated with this compound.

-

Reagents and Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target and reference genes

-

Real-time PCR instrument

-

-

Procedure:

-

Seed cells and treat with this compound as described for the Western blot protocol.

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Set up the real-time PCR reaction with the cDNA template, SYBR Green or TaqMan master mix, and specific primers for the target and reference genes.

-

Perform the real-time PCR using a thermal cycler.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels, normalized to a reference gene.

-

Mandatory Visualization

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Caption: Experimental workflow for studying this compound in cell culture.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status [mdpi.com]

- 4. Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes: cis-Resveratrol in Cancer Research

References

- 1. Anti-tumor Properties of this compound Methylated Analogues in Metastatic Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of cis-Resveratrol via Photoisomerization of trans-Resveratrol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resveratrol, a naturally occurring stilbenoid, has garnered significant attention for its potential therapeutic properties. It exists as two geometric isomers: trans-resveratrol and cis-resveratrol. The trans-isomer is the more stable and biologically active form[1]. However, the study of this compound is also of interest for understanding the full biological profile of resveratrol. The conversion of trans-resveratrol to this compound can be readily achieved through photoisomerization, typically by exposure to ultraviolet (UV) radiation[2][3]. This process is reversible, and prolonged exposure can lead to the formation of byproducts[4][5]. These application notes provide detailed protocols for the preparation of this compound from trans-resveratrol via photoisomerization, including methods for purification and analysis.

Key Experimental Parameters

The efficiency of the photoisomerization process is influenced by several factors, including the wavelength of the UV light, the duration of exposure, the solvent, and the concentration of trans-resveratrol.

Table 1: Summary of Experimental Conditions for Photoisomerization

| Parameter | Recommended Conditions | Notes |

| UV Wavelength | 254 nm, 300 nm (UV-B), 365 nm (UV-A) | Shorter wavelengths (e.g., 254 nm) can lead to faster isomerization but may also promote the formation of byproducts[5]. |

| Solvent | Ethanol, Acetonitrile, Methanol | The choice of solvent can affect the rate of isomerization and the formation of side products. Ethanol is a common choice[6][7]. |

| Concentration | 5-100 mg/L | Higher concentrations may lead to incomplete isomerization due to the inner filter effect. |

| Reaction Time | Varies (minutes to hours) | The optimal time depends on the light source intensity, wavelength, and solvent. The reaction should be monitored to avoid degradation of this compound. |

| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |

Experimental Protocols

Protocol 1: Small-Scale Preparation of this compound

This protocol is suitable for generating small quantities of this compound for analytical or preliminary biological studies.

Materials:

-

trans-Resveratrol (high purity)

-

Ethanol (spectroscopic grade)

-

Quartz cuvette or reaction vessel

-

UV lamp (e.g., handheld UV lamp or a photochemical reactor)

-

Stirring plate and stir bar

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Solution Preparation: Prepare a stock solution of trans-resveratrol in ethanol (e.g., 50 mg/L). All manipulations of resveratrol solutions should be performed in dim light to prevent premature isomerization[8].

-

Irradiation: Transfer the trans-resveratrol solution to a quartz cuvette or reaction vessel. Place the vessel under a UV lamp. If using a handheld lamp, ensure the distance is consistent. For larger volumes, a photochemical reactor with controlled temperature and stirring is recommended. Irradiate the solution with UV light (e.g., 365 nm).

-

Monitoring the Reaction: The progress of the photoisomerization can be monitored by taking small aliquots at different time points (e.g., every 30 minutes) and analyzing them by HPLC[9]. The formation of this compound and the depletion of trans-resveratrol can be tracked by observing the respective peak areas in the chromatogram.

-

Termination of Reaction: Once the desired conversion to this compound is achieved (a photostationary state is often reached), turn off the UV lamp. A molar yield of approximately 60% for this compound can be expected before significant degradation occurs[4][10].

-

Storage: Store the resulting solution containing this compound protected from light and at a low temperature (e.g., -20°C) to minimize back-isomerization to the trans-form and degradation. The cis-isomer is less stable than the trans-isomer[11].

Protocol 2: Purification of this compound

For applications requiring pure this compound, the product from the photoisomerization reaction must be purified.

Materials:

-

Solution containing a mixture of cis- and trans-resveratrol

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Solvents for HPLC (e.g., methanol, water, acetonitrile)

-

Rotary evaporator

Procedure:

-

Concentration: If the concentration of the resveratrol mixture is low, carefully concentrate the solution using a rotary evaporator at low temperature and under reduced pressure.

-

Preparative HPLC: Inject the concentrated solution onto a preparative HPLC system. Use a mobile phase that provides good separation between cis- and trans-resveratrol. A common mobile phase is a gradient of methanol and water or acetonitrile and water[12].

-

Fraction Collection: Collect the fraction corresponding to the this compound peak. The retention time of this compound is typically shorter than that of trans-resveratrol on a C18 column.

-

Solvent Removal: Remove the solvent from the collected fraction using a rotary evaporator to obtain the purified this compound.

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

-

Storage: Store the purified this compound as a solid or in a suitable solvent, protected from light and at low temperature.

Analytical Methods

HPLC Analysis of Resveratrol Isomers

HPLC is the most common method for the separation and quantification of resveratrol isomers.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][12]

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase is a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. An example is a gradient of methanol and phosphate buffer[12].

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: trans-Resveratrol has a maximum absorbance around 306-320 nm, while this compound has a maximum absorbance around 286-295 nm[2][3]. Detection at 306 nm allows for the simultaneous monitoring of both isomers.

-

Injection Volume: 20 µL

Data Presentation

Table 2: Quantitative Data on trans-Resveratrol Photoisomerization

| Parameter | Value | Reference |

| Molar Yield of this compound | ~60% | [4][10] |

| Isomerization Quantum Yield (Φiso) | 0.20 | [5] |

| Half-life of trans-resveratrol (365 nm in ethanol) | 2.8 min | [5] |

| Half-life of this compound (365 nm in ethanol) | 10.8 min | [5] |

| Activation Energy of Photoisomerization | 3.7 ± 0.3 kcal/mol | [13] |

Visualizations

Diagram 1: Photoisomerization of trans-Resveratrol```dot

Caption: Workflow for the preparation and purification of this compound.

Potential Side Reactions and Byproducts

Prolonged UV irradiation of resveratrol solutions can lead to the formation of various byproducts. One notable byproduct is 2,4,6-trihydroxyphenanthrene (THP), which is formed via an electrocyclization of the cis-isomer.[4][14] Another reported photoproduct is resveratrone.[2][4] The formation of these byproducts can be minimized by carefully monitoring the reaction time and using appropriate wavelengths.

Safety Precautions

-

UV radiation is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, and cover exposed skin.

-

Handle all chemicals in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The photoisomerization of trans-resveratrol is a straightforward and effective method for the preparation of this compound. By carefully controlling the experimental conditions, particularly the wavelength and duration of UV exposure, a good yield of the cis-isomer can be obtained. The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in studying the properties and biological activities of this compound.

References